molecular formula C8H18ClNO B13544445 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride

3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride

Cat. No.: B13544445
M. Wt: 179.69 g/mol
InChI Key: FZYSJNGXDDZHNJ-QRPNPIFTSA-N
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Description

3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-piperidinol.

    Alkylation: The 3-piperidinol is then alkylated with 1-bromopropane under basic conditions to form 3-[(3S)-piperidin-3-yl]propan-1-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactions followed by purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Results in various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used in the synthesis of biologically active molecules that interact with specific receptors or enzymes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as precursors to drugs that target neurological or cardiovascular conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yl)propan-1-ol hydrochloride
  • 3-(Piperidin-2-yl)propan-1-ol hydrochloride

Comparison

Compared to its analogs, 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride has unique stereochemistry that can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacological profiles and chemical behaviors, making it distinct in its applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

3-[(3S)-piperidin-3-yl]propan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h8-10H,1-7H2;1H/t8-;/m0./s1

InChI Key

FZYSJNGXDDZHNJ-QRPNPIFTSA-N

Isomeric SMILES

C1C[C@H](CNC1)CCCO.Cl

Canonical SMILES

C1CC(CNC1)CCCO.Cl

Origin of Product

United States

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